

A Comparative Guide to the Structure-Activity Relationship of Fostriecin Analogs

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Compound of Interest

Compound Name: Fostriecin

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Fostriecin, a natural product isolated from *Streptomyces pulveraceus*, has garnered significant attention in the field of cancer research due to its potent and selective inhibition of protein phosphatase 2A (PP2A) and PP4.^{[1][2][3][4]} These phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, and their inhibition by **Fostriecin** leads to mitotic arrest and apoptosis in cancer cells.^{[5][6]} Despite its promising antitumor activity, clinical development of **Fostriecin** was halted due to issues with its stability and purity.^{[2][7]} This has spurred extensive research into the synthesis of more stable and potent analogs to elucidate the structure-activity relationship (SAR) and develop improved therapeutic agents. This guide provides a comparative analysis of key **Fostriecin** analogs, summarizing their biological activity, and detailing the experimental protocols used for their evaluation.

Core Structure and Key Modifications

The core structure of **Fostriecin** features an α,β -unsaturated lactone, a polyene side chain, and a phosphate monoester. SAR studies have revealed that several functional groups are critical for its inhibitory activity. The C9-phosphate and C11-hydroxyl groups are essential for binding to the active site of the phosphatase. The α,β -unsaturated lactone moiety is also crucial, as it is believed to form a covalent bond with a specific cysteine residue (Cys269) in the catalytic subunit of PP2A.^[5]

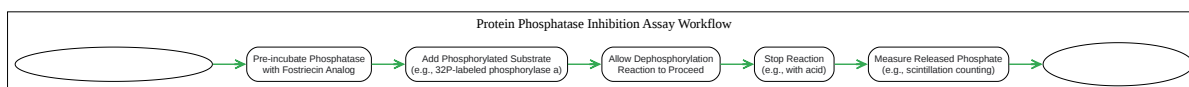
C9-Phosphate
(Essential for activity)

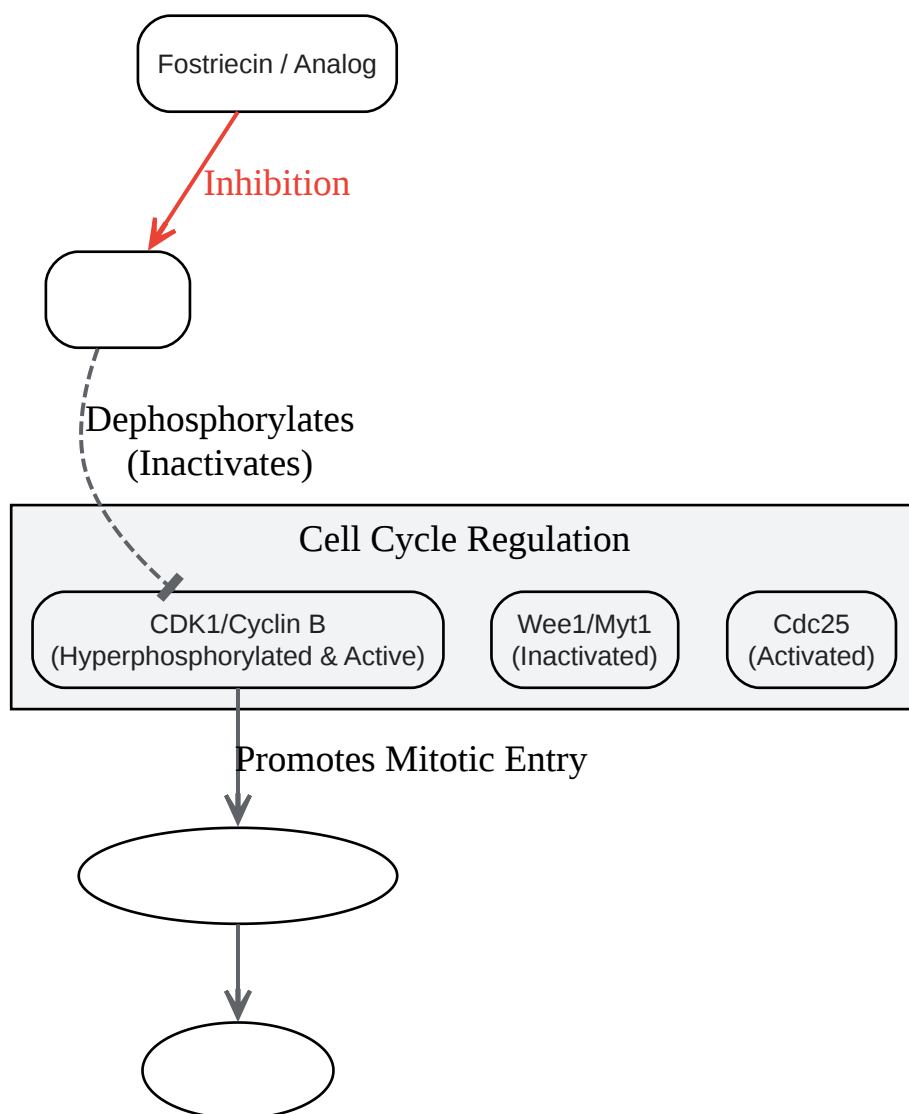
C11-Hydroxyl
(Important for activity)

α,β -Unsaturated Lactone
(Covalent binding)

Polyene Tail
(Modulates selectivity)

Fostriecin Core Structure





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